molecular formula C46H78FN2O13P B135437 [1-[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9E,12E)-octadeca-9,12-dienoate CAS No. 148763-98-8

[1-[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9E,12E)-octadeca-9,12-dienoate

Cat. No.: B135437
CAS No.: 148763-98-8
M. Wt: 917.1 g/mol
InChI Key: WXJCTJXZGXSRDD-XZBBILGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9E,12E)-octadeca-9,12-dienoate is a complex phospholipid derivative that combines the properties of fatty acids and nucleotides. It is characterized by the presence of palmitic acid, linoleic acid, and fluorouridine moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9E,12E)-octadeca-9,12-dienoate involves multiple steps, starting with the preparation of the individual components. The palmitic acid and linoleic acid are esterified with glycerol to form the corresponding phosphatidyl derivatives. Fluorouridine is then introduced through a phosphodiester bond formation. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and continuous flow reactors. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

[1-[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9E,12E)-octadeca-9,12-dienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the linoleic acid moiety can lead to the formation of epoxides and hydroperoxides, while reduction of the fluorouridine component can yield deoxyfluorouridine derivatives .

Scientific Research Applications

[1-[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9E,12E)-octadeca-9,12-dienoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [1-[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9E,12E)-octadeca-9,12-dienoate involves its interaction with cellular membranes and enzymes. The palmitic and linoleic acid moieties integrate into lipid bilayers, affecting membrane fluidity and function. The fluorouridine component can be incorporated into RNA, disrupting normal cellular processes and leading to cytotoxic effects. This makes it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

    1-Palmitoyl-2-oleoylphosphatidylcholine: Similar in structure but contains oleic acid instead of linoleic acid.

    1-Stearoyl-2-linoleoylphosphatidylcholine: Contains stearic acid instead of palmitic acid.

    1-Palmitoyl-2-linoleoylphosphatidylcholine: Lacks the fluorouridine component.

Uniqueness

[1-[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9E,12E)-octadeca-9,12-dienoate is unique due to the presence of the fluorouridine moiety, which imparts distinct biochemical properties. This makes it particularly valuable in medicinal chemistry for its potential anticancer applications .

Properties

CAS No.

148763-98-8

Molecular Formula

C46H78FN2O13P

Molecular Weight

917.1 g/mol

IUPAC Name

[1-[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9E,12E)-octadeca-9,12-dienoate

InChI

InChI=1S/C46H78FN2O13P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-41(51)61-37(34-58-40(50)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2)35-59-63(56,57)60-36-39-42(52)43(53)45(62-39)49-33-38(47)44(54)48-46(49)55/h11,13,17-18,33,37,39,42-43,45,52-53H,3-10,12,14-16,19-32,34-36H2,1-2H3,(H,56,57)(H,48,54,55)/b13-11+,18-17+

InChI Key

WXJCTJXZGXSRDD-XZBBILGWSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)OC(=O)CCCCCCCC=CCC=CCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)OC(=O)CCCCCCC/C=C/C/C=C/CCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)OC(=O)CCCCCCCC=CCC=CCCCCC

Synonyms

1,2-PLPF
1-palmitoyl-2-linoleoylphosphatidylfluorouridine

Origin of Product

United States

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